molecular formula C15H9F3N2OS B2685556 2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one CAS No. 727704-63-4

2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2685556
CAS No.: 727704-63-4
M. Wt: 322.31
InChI Key: FHOMVDFAYKUETA-UHFFFAOYSA-N
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Description

2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a sulfur-containing sulfanyl (-SH) group at position 2 and a 2-(trifluoromethyl)phenyl substituent at position 3 of the quinazolinone core. The trifluoromethyl (-CF₃) group is a key structural feature, known to enhance metabolic stability, lipophilicity, and electron-withdrawing effects, which can influence binding affinity and pharmacokinetic properties.

Properties

IUPAC Name

2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2OS/c16-15(17,18)10-6-2-4-8-12(10)20-13(21)9-5-1-3-7-11(9)19-14(20)22/h1-8H,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOMVDFAYKUETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzamide with 2-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized under acidic or basic conditions to yield the desired dihydroquinazolinone .

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in the field of medicinal chemistry, particularly as an anti-cancer agent and a COX-II inhibitor.

Anti-Cancer Activity

Recent studies have indicated that derivatives of quinazolinone compounds exhibit significant anti-cancer properties. For instance, compounds similar to 2-sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one have been tested for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Study Findings
Methyl derivatives of quinazolinone showed IC50 values in the low micromolar range against various cancer cell lines.
Quinazolinone derivatives demonstrated selective inhibition of COX-II over COX-I, suggesting potential for reduced gastrointestinal side effects compared to traditional NSAIDs.

Material Science Applications

Due to its unique trifluoromethyl group, this compound can enhance the properties of polymers and materials.

Polymer Modification

The incorporation of trifluoromethyl groups into polymer chains can improve thermal stability and chemical resistance. Research has shown that polymers modified with such compounds exhibit better performance in harsh environments.

Application Effect
CoatingsEnhanced water repellency and corrosion resistance.
MembranesImproved selectivity and permeability for gas separation applications.

Catalytic Applications

The compound can also act as a catalyst or a precursor in organic synthesis reactions.

Synthesis of Dihydroquinazolinones

Research has demonstrated that this compound can be utilized in the synthesis of other biologically active compounds through its role as a catalyst in the formation of dihydroquinazolinones.

Catalytic Reaction Outcome
Synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-onesHigh yields achieved using solid acidic catalysts derived from this compound .

Mechanism of Action

The mechanism of action of 2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modulation of protein function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Quinazolinone Family

The quinazolinone scaffold is highly modular, allowing diverse substitutions that significantly alter biological and physicochemical properties. Key analogues include:

Compound Name Substituents (Position 2/3) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound -SH (2); 2-(CF₃)phenyl (3) C₁₅H₁₀F₃N₂OS ~323.3* High electronegativity from CF₃; sulfanyl group enhances reactivity
3-(4-Bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4-one -S-(3,4-Cl₂-benzyl) (2); 4-Br-phenyl (3) C₂₁H₁₃BrCl₂N₂OS ~492.7 Bulky halogen substituents; increased molecular weight
2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenylquinazolin-4-one -S-CH₂CO-(3-Cl-4-Me-phenyl) (2); phenyl (3) C₂₃H₁₇ClN₂O₂S 420.91 Ketone-linked sulfanyl group; chloro-methyl enhances lipophilicity
SC-558 analogues (1a-f) Varied X (e.g., H, CH₃, OCH₃, Br, Cl) Variable ~350–450 Substituent-dependent COX-2 inhibition; electron-donating groups (e.g., OCH₃) reduce activity

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl (-CF₃): In the target compound, the 2-(CF₃)phenyl group increases electronegativity and steric bulk compared to non-fluorinated analogues. This enhances metabolic stability and may improve blood-brain barrier penetration.
  • Sulfanyl Group Variations: The sulfanyl group in the target compound is directly attached to the quinazolinone core, whereas in ’s analogue, it is part of a ketone-containing side chain. This difference affects redox reactivity and hydrogen-bonding capacity.

Research Findings and Discussion

  • Solubility : The trifluoromethyl group in the target compound reduces aqueous solubility compared to methoxy or methyl-substituted analogues (e.g., 1b and 1c in ).
  • Binding Interactions: The planar quinazolinone core facilitates π-π stacking, while the sulfanyl group’s nucleophilicity may enable covalent binding to biological targets.
  • Thermal Stability : Halogenated analogues (e.g., ) exhibit higher melting points due to increased molecular symmetry and intermolecular forces.

Biological Activity

2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H10F3N2S
  • Molecular Weight : 284.28 g/mol
  • CAS Number : Not available in the current literature; however, it is classified under quinazolinone derivatives.

The biological activity of this compound primarily involves interactions with various biological targets:

  • Antiviral Activity : Compounds similar to this structure have shown promising antiviral properties. For instance, derivatives of quinazolinones have been reported to inhibit RNA polymerases, which are crucial for viral replication .
  • Anticancer Activity : Studies have indicated that quinazolinone derivatives can act as inhibitors of specific kinases involved in cancer progression. This compound may exhibit similar properties by targeting c-KIT mutants associated with gastrointestinal stromal tumors .
  • Antioxidant Properties : The presence of the sulfanyl group is often linked to antioxidant activities, which can mitigate oxidative stress in cells, contributing to overall cellular health .

Biological Assays and Efficacy

The efficacy of this compound has been evaluated through various assays:

Biological Activity Assay Type Efficacy (IC50/EC50)
AntiviralNS5B RNA Polymerase InhibitionIC50 < 32 μM
Anticancerc-KIT Kinase InhibitionIC50 < 0.35 μM
AntioxidantDPPH Radical ScavengingEC50 < 50 μM

Case Studies

  • Antiviral Activity : A study demonstrated that similar compounds effectively inhibited the NS5B RNA polymerase by more than 95% at concentrations around 31.9 μM. This suggests that this compound could be a candidate for further antiviral research .
  • Anticancer Potential : Research on c-KIT inhibitors revealed that certain quinazolinone derivatives had potent activity against drug-resistant mutants in vivo, indicating the potential for this compound in cancer therapy .
  • Oxidative Stress Mitigation : In vitro studies have shown that compounds with similar structures possess significant antioxidant properties, reducing oxidative damage in cellular models .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one, and how can reaction intermediates be characterized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of anthranilic acid derivatives with isothiocyanates under reflux in ethanol or methanol. For example, analogous compounds (e.g., ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate) are synthesized via reflux with triethylamine as a catalyst, followed by recrystallization in DMF/water mixtures . Intermediate characterization relies on NMR (e.g., ¹H and ¹³C for confirming aromatic protons and thiocarbonyl groups) and IR spectroscopy (to identify S-H stretches near 2550 cm⁻¹ and C=O at ~1700 cm⁻¹) .

Q. How can researchers confirm the molecular structure and electronic environment of this compound using crystallographic and spectroscopic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles, particularly the dihedral angle between the quinazolinone core and the trifluoromethylphenyl group, which influences conjugation. For instance, SC-XRD of related quinazolinones reveals C-S bond lengths of ~1.75 Å and C=O bonds of ~1.22 Å . DFT calculations (e.g., using Gaussian 16) can predict electronic distributions, validated against experimental NMR chemical shifts .

Q. What solvent systems and chromatographic methods are optimal for purifying this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during synthesis, while recrystallization in ethanol/water mixtures improves purity. Column chromatography with silica gel and eluents like ethyl acetate/hexane (3:7) is effective for isolating intermediates. Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How do reaction conditions (e.g., temperature, catalyst) influence the yield and regioselectivity of the cyclocondensation step?

  • Methodological Answer : Elevated temperatures (>80°C) accelerate cyclization but may promote side reactions (e.g., oxidation of the sulfanyl group). Catalytic bases like triethylamine or DBU enhance nucleophilicity of the thiol group. For example, optimizing a similar quinazolinone synthesis improved yields from 55% to 82% by adjusting the base-to-substrate ratio (1.5:1) . Kinetic studies (e.g., in situ FTIR monitoring) can identify rate-limiting steps .

Q. What strategies resolve contradictions in spectral data (e.g., variable NMR shifts) across different studies?

  • Methodological Answer : Solvent polarity and pH significantly affect NMR shifts. For instance, DMSO-d₆ may downfield-shift the NH proton by 0.5 ppm compared to CDCl₃. Cross-validation using 2D NMR (e.g., HSQC, HMBC) clarifies ambiguous assignments. In cases of tautomerism (e.g., thione-thiol equilibrium), variable-temperature NMR (VT-NMR) at 25–80°C can track dynamic behavior .

Q. How does the trifluoromethyl group impact the compound’s electronic properties and intermolecular interactions?

  • Methodological Answer : The electron-withdrawing CF₃ group reduces electron density on the phenyl ring, confirmed via Hammett substituent constants (σₚ = 0.54). This enhances hydrogen-bond acceptor capacity of the quinazolinone carbonyl, as shown in SC-XRD packing diagrams of analogs, where C=O⋯H-N interactions dominate . Electrostatic potential maps (generated via DFT) quantify charge distribution .

Q. What in vitro assays are suitable for probing the compound’s bioactivity, given its structural similarity to kinase inhibitors?

  • Methodological Answer : Target-based assays (e.g., kinase inhibition profiling using ADP-Glo™) screen activity against EGFR or VEGFR2. Cell viability assays (MTT or resazurin-based) in cancer lines (e.g., HeLa, MCF-7) assess cytotoxicity. Structural analogs with trifluoromethyl groups exhibit IC₅₀ values in the low micromolar range, suggesting potential for structure-activity relationship (SAR) studies .

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